gamma-Asarone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties

Gamma-Asarone belongs to a class of chemicals called phenylpropenes. These are organic compounds with a variety of functions in plants. Scientists are interested in understanding how the structure of gamma-Asarone influences its biological activity. PubChem, National Institutes of Health: )

Safety Considerations

Some research suggests that gamma-Asarone may be toxic. Studies have shown that it can cause liver damage in animals. α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation: Because of these safety concerns, gamma-Asarone is not generally recognized as safe (GRAS) for use in food or dietary supplements in the United States.

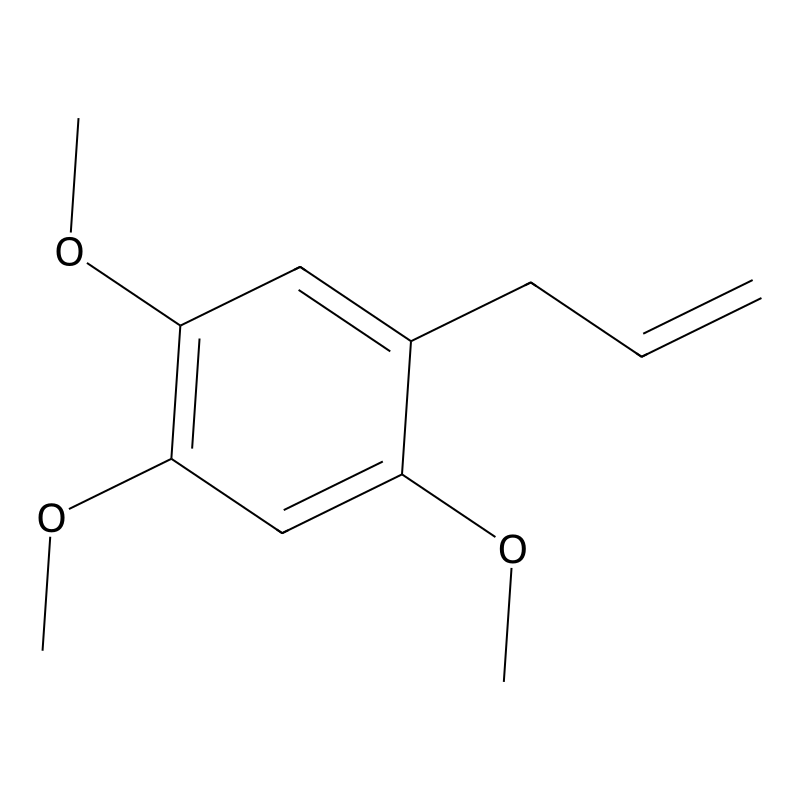

Gamma-Asarone is a naturally occurring chemical compound classified as a phenylpropene, primarily found in the essential oils of plants such as Acorus calamus (sweet flag) and Asarum species. Its chemical structure is characterized by a benzene ring substituted with three methoxy groups (OCH₃) at positions 1, 2, and 4, along with an allyl group (CH₂CH=CH₂) at position 5. This unique arrangement contributes to its diverse biological activities and potential applications in various fields, including pharmacology and agriculture .

Research indicates that gamma-Asarone exhibits a range of biological activities, including:

- Antioxidant Effects: It has shown potential in scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Properties: Gamma-Asarone may inhibit inflammatory pathways, contributing to its therapeutic potential.

- Neuroprotective Effects: Studies suggest that it can protect neuronal cells from damage, which may have implications for neurodegenerative diseases .

Gamma-Asarone can be synthesized through several methods:

- Electrosynthesis: This method involves the anodic methoxylation of methyl eugenol at constant current, providing a straightforward and efficient synthesis route .

- Extraction from Plants: It can also be obtained through steam distillation of essential oils from plants like Acorus calamus.

- Chemical Modifications: Various chemical transformations can be applied to related compounds to produce gamma-Asarone.

These methods highlight the compound's accessibility for research and potential industrial applications.

Gamma-Asarone has several applications across different fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, gamma-Asarone is being studied for potential therapeutic applications in treating various diseases.

- Agriculture: Its insecticidal properties make it useful in pest control formulations.

- Fragrance Industry: As a volatile oil, gamma-Asarone is utilized in perfumery for its aromatic qualities .

Gamma-Asarone is part of a family of compounds known as asarones, which includes alpha-asarone and beta-asarone. Here is a comparison highlighting their uniqueness:

| Compound | Structure Characteristics | Biological Activity | Toxicity Profile |

|---|---|---|---|

| Gamma-Asarone | Three methoxy groups; allyl substituent | Antioxidant, anti-inflammatory, neuroprotective | Potential liver toxicity |

| Alpha-Asarone | Two methoxy groups; allyl substituent | Antifungal activity; neuroprotective effects | Carcinogenic properties |

| Beta-Asarone | One methoxy group; allyl substituent | Antifungal; possible carcinogenic effects | Strongly carcinogenic |

Uniqueness of Gamma-Asarone: Unlike its isomers, gamma-asarone demonstrates a broader spectrum of biological activities while maintaining a significant safety profile concern due to its toxicological effects.

gamma-Asarone (2,4,5-trimethoxy-1-allylbenzene) is a phenylpropanoid compound that occurs naturally in several plant species, primarily belonging to the Acoraceae and Aristolochiaceae families [1]. This compound features a benzene ring with three methoxy groups at positions 2, 4, and 5, along with an allyl group at position 1, giving it distinct chemical properties and biological activities [2].

Occurrence in Acorus calamus

Acorus calamus, commonly known as sweet flag, contains gamma-asarone in varying concentrations depending on the cytotype (ploidy level) of the plant [3]. The diploid varieties of Acorus calamus contain relatively low concentrations of gamma-asarone, typically less than 1% [4]. In contrast, triploid varieties found in Europe and North America may contain gamma-asarone in concentrations ranging from trace amounts to approximately 7% [3] [4].

The content of gamma-asarone in Acorus calamus varies significantly based on geographical location, growth conditions, and genetic factors . Studies have shown that the essential oil composition of Acorus calamus rhizomes differs considerably between diploid, triploid, and tetraploid cytotypes, with the tetraploid varieties generally containing higher concentrations of beta-asarone but lower concentrations of gamma-asarone [4] .

Occurrence in Asarum Species

Various Asarum species have been reported to contain gamma-asarone, including Asarum yakusimense [1]. The compound has been identified in the essential oils extracted from the rhizomes and roots of these plants [6]. Unlike Acorus species, where beta-asarone often predominates, some Asarum species contain relatively higher proportions of gamma-asarone [1] [6].

Other Plant Sources

gamma-Asarone was first isolated from Caesulia axillaries, establishing it as the original source of this compound [3] [7]. Additionally, the essential oil of Aniba hostmanniana, an arboreous species of Lauraceae, contains approximately 95% gamma-asarone, making it one of the richest natural sources of this compound [6] [7]. The compound has also been reported in Blumea mollis and other plant species, albeit in varying concentrations [1].

Table 1: Natural Occurrence of gamma-Asarone in Plant Sources

| Plant Source | Reported Content (%) | Notes |

|---|---|---|

| Acorus calamus | Trace-7% | Content varies by cytotype |

| Acorus tatarinowii | ~7% | In volatile oil |

| Asarum species | Varies | Multiple species contain it |

| Blumea mollis | Present | Reported in scientific literature |

| Caesulia axillaries | First isolated from | Original source of isolation |

| Aniba hostmanniana | ~95% of essential oil | High concentration in essential oil |

| Asarum yakusimense | Present | Reported in scientific literature |

Synthetic Methodologies

Electrosynthesis via Anodic Methoxylation

Electrosynthesis represents an efficient and environmentally friendly approach for the synthesis of gamma-asarone [6]. The anodic methoxylation method, developed by Vargas et al. in 1989, provides a high-yield route for gamma-asarone synthesis from methyl eugenol [6] [8]. This electrochemical process is particularly advantageous due to its simplicity, cost-effectiveness, and relatively high yield compared to traditional chemical synthesis methods [8].

The electrosynthesis of gamma-asarone involves the anodic oxidation of methyl eugenol at a platinum electrode in alkaline methanol solution under controlled current conditions [6]. The reaction is conducted in an undivided cell using a platinum foil anode and a tungsten wire cathode [8]. The electrolysis is performed at room temperature with a current density of approximately 0.0057 A/cm² [6] [8].

The detailed procedure for the electrosynthesis of gamma-asarone involves the following steps:

Preparation of the reaction mixture: Methyl eugenol (2.8 mmoles) is dissolved in methanol (60 mL) containing sodium perchlorate (6.0 mmoles) as the supporting electrolyte and sodium hydroxide (30.0 mmoles) as the base [8].

Electrolysis: The solution is electrolyzed at room temperature with a constant current of 50 mA until 3 Faradays per mole of substrate have been passed [6] [8].

Work-up and purification: After completion of the electrolysis, methanol is removed under reduced pressure (with caution to avoid complete drying due to the potential formation of explosive perchlorates) [8]. Water is added to the residue, and the mixture is acidified with hydrochloric acid to pH 4 and extracted with ether [6]. gamma-Asarone is then isolated by column chromatography using silica gel with hexane-ethyl acetate (3:2) as the eluent [8].

The reaction mechanism involves the formation of an intermediate during the anodic oxidation, which undergoes acid-catalyzed conversion to gamma-asarone during the work-up process [6] [8]. This method typically yields approximately 80% of gamma-asarone, although the yield decreases to around 55% when larger amounts of methyl eugenol are used [8].

Table 2: Detailed Procedure for Electrosynthesis of gamma-Asarone via Anodic Methoxylation

| Parameter | Details |

|---|---|

| Starting Material | Methyl eugenol (2.8 mmoles) |

| Electrode Material | Platinum foil anode (2.5 x 3.5 cm), Tungsten wire cathode |

| Solvent | Methanol (60 mL) |

| Supporting Electrolyte | Sodium perchlorate (6.0 mmoles) |

| Base | Sodium hydroxide (30.0 mmoles) |

| Current Density | 0.0057 A/cm² |

| Charge Passed | 3 Faradays/mol |

| Temperature | Room temperature |

| Cell Configuration | Undivided cell |

| Yield | ~80% (average from several experiments) |

| Purification Method | Column chromatography (Silica gel, hexane-ethyl acetate 3:2) |

| Reaction Mechanism | Anodic methoxylation at the para position to the allyl group |

Chemical Modification of Precursor Compounds

Several chemical methods have been developed for the synthesis of gamma-asarone from various precursor compounds, with methyl eugenol being one of the most common starting materials [7] [8]. These methods typically involve multiple steps and often result in lower yields compared to the electrosynthetic approach [6] [7].

Synthesis from Methyl Eugenol

Apart from the electrosynthetic method, methyl eugenol can be converted to gamma-asarone through conventional chemical methods [8]. These approaches typically involve the introduction of a methoxy group at the para position to the allyl group in methyl eugenol [6]. However, these methods generally require harsh reaction conditions and multiple steps, resulting in lower overall yields [8].

Synthesis from beta-Asarone

Another approach for gamma-asarone synthesis involves the conversion of beta-asarone, which is abundant in many Acorus species [7]. This method proceeds through the formation of 2,4,5-trimethoxycinnamaldehyde as a key intermediate [7]. The synthesis involves the following steps:

Oxidation of beta-asarone to 2,4,5-trimethoxycinnamaldehyde using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [7].

Reduction of 2,4,5-trimethoxycinnamaldehyde to gamma-asarone using sodium borohydride in acetic acid [7]. This reduction step is typically performed under nitrogen atmosphere, initially at 5-10°C for 1 hour, followed by heating at 90-120°C for 12 hours [7]. The reported yield for this reduction step is approximately 43% [7].

Synthesis from Dimethoxyphenol

A more traditional approach for gamma-asarone synthesis starts from dimethoxyphenol and follows a general sequence of reactions [6]:

- Conversion of dimethoxyphenol to allyl dimethoxyphenyl ether [6].

- Transformation of allyl dimethoxyphenyl ether to allyldimethoxyphenol [6].

- Methylation of allyldimethoxyphenol to produce trimethoxyallylbenzene (gamma-asarone) [6].

This method, however, results in an overall yield of less than 30%, making it less efficient compared to the electrosynthetic approach [6] [8].

Table 3: Synthetic Methods for gamma-Asarone Production

| Synthetic Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Anodic Methoxylation of Methyl Eugenol | ~80% | Platinum electrode, Methanol, Sodium perchlorate, Sodium hydroxide, constant current | Vargas et al. (1989) |

| Reduction of 2,4,5-Trimethoxycinnamaldehyde | 43% | Sodium borohydride in acetic acid | Scientific literature |

| Chemical Modification from Dimethoxyphenol | <30% | Multiple steps from dimethoxyphenol | Scientific literature |

| From beta-Asarone via 2,4,5-trimethoxycinnamaldehyde | Not specified | DDQ oxidation followed by reduction | Scientific literature |

Biosynthetic Pathways in Plant Metabolism

The Phenylpropanoid Pathway

gamma-Asarone, like other phenylpropanoids, is biosynthesized in plants through the phenylpropanoid pathway, which is a crucial metabolic route for the production of various secondary metabolites [9]. This pathway serves as a rich source of metabolites in plants and provides precursors for numerous compounds, including lignins, flavonoids, and phenylpropenes like gamma-asarone [9] [10].

The phenylpropanoid pathway begins with the amino acid phenylalanine, which is derived from the shikimate pathway [9]. The shikimate pathway connects primary carbon metabolism to the biosynthesis of aromatic amino acids and subsequently to phenylpropanoid metabolism [10]. This pathway is present in plants, fungi, and bacteria but absent in animals, making it a distinctive feature of plant metabolism [9] [10].

Key Steps in gamma-Asarone Biosynthesis

The biosynthesis of gamma-asarone through the phenylpropanoid pathway involves several enzymatic steps [9] [10]:

Shikimate Pathway Initiation: The process begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate to form 3-deoxy-D-arabino-heptulosonate 7-phosphate, catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase [10].

Shikimate Pathway Progression: Through a series of enzymatic reactions involving 5-enolpyruvylshikimate-3-phosphate synthase and other enzymes, chorismate is formed [9] [10].

Aromatic Amino Acid Synthesis: Chorismate is converted to phenylalanine through the action of chorismate mutase and prephenate aminotransferase [10].

Deamination: Phenylalanine ammonia-lyase catalyzes the deamination of phenylalanine to form cinnamic acid, which is the first committed step in the phenylpropanoid pathway [9] [10].

Hydroxylation: Cinnamate 4-hydroxylase introduces a hydroxyl group at the para position of the phenyl ring of cinnamic acid, producing p-coumaric acid [9].

CoA Activation: The carboxyl group of p-coumaric acid is activated by the formation of a thioester bond with Coenzyme A, catalyzed by 4-coumarate:CoA ligase, resulting in p-coumaroyl-CoA [9] [10].

Methylation: Various O-methyltransferases catalyze the methylation of hydroxyl groups on the aromatic ring, leading to the formation of methoxylated phenylpropanoids [9]. In the case of gamma-asarone, three methoxy groups are introduced at positions 2, 4, and 5 of the benzene ring [2].

Side Chain Modification: The final steps involve modifications to the side chain, including reduction reactions that convert the propenyl group to an allyl group, resulting in the formation of gamma-asarone [9] [10].

Enzymes Involved in gamma-Asarone Biosynthesis

Several key enzymes are involved in the biosynthesis of gamma-asarone through the phenylpropanoid pathway [9] [10]:

Phenylalanine Ammonia-lyase (PAL): This enzyme catalyzes the non-oxidative elimination of ammonia from phenylalanine, yielding trans-cinnamate [10]. PAL is a tetrameric enzyme that contains a 4-methylidene-imidazole-5-one group formed autocatalytically from an alanine-serine-glycine segment at the active site [10].

Cinnamate 4-hydroxylase (C4H): This enzyme belongs to the cytochrome P450 family and catalyzes the introduction of a hydroxyl group at the para position of the phenyl ring of cinnamic acid [9] [10].

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by forming a thioester bond with Coenzyme A, which is essential for further modifications in the pathway [9].

O-methyltransferases (OMTs): These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine to hydroxyl groups on the aromatic ring, resulting in the formation of methoxy groups characteristic of gamma-asarone [9] [10].

Reductases and Dehydrogenases: These enzymes are involved in the modification of the side chain, converting the propenyl group to an allyl group in the case of gamma-asarone [9].

Table 4: Detailed Phenylpropanoid Biosynthetic Pathway Leading to gamma-Asarone

| Step | Process | Enzyme/Catalyst | Substrate | Product |

|---|---|---|---|---|

| 1 | Shikimate pathway initiation | DAHP synthase | Phosphoenolpyruvate + Erythrose 4-phosphate | 3-deoxy-D-arabino-heptulosonate 7-phosphate |

| 2 | Shikimate pathway progression | EPSP synthase and related enzymes | 3-deoxy-D-arabino-heptulosonate 7-phosphate | Chorismate |

| 3 | Aromatic amino acid synthesis | Chorismate mutase, Prephenate aminotransferase | Chorismate | Phenylalanine |

| 4 | Deamination | Phenylalanine ammonia-lyase (PAL) | Phenylalanine | Cinnamic acid |

| 5 | Hydroxylation | Cinnamate 4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid |

| 6 | CoA activation | 4-coumarate:CoA ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA |

| 7 | Methylation | O-methyltransferases (OMTs) | Hydroxylated phenylpropanoids | Methylated derivatives (precursors to asarones) |

| 8 | Side chain modification | Reductases, dehydrogenases | Methylated phenylpropanoids | gamma-Asarone |

Regulation of gamma-Asarone Biosynthesis

The biosynthesis of gamma-asarone and other phenylpropanoids in plants is regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational mechanisms [9] [13]. Transcription factors, particularly those belonging to the NAC and MYB families, play crucial roles in regulating the expression of genes involved in the phenylpropanoid pathway [13].

Recent studies have identified 5-enolpyruvylshikimate-3-phosphate synthase as a novel transcriptional regulator in the phenylpropanoid pathway, highlighting the complex regulatory networks governing the biosynthesis of compounds like gamma-asarone [13]. The expression of genes encoding enzymes involved in the phenylpropanoid pathway is often induced in response to various environmental stimuli, including light, temperature, and biotic stresses [9] [13].

The evolution of the phenylpropanoid pathway and the biosynthesis of specialized metabolites like gamma-asarone has been shaped by gene duplication and neo-functionalization events throughout plant evolution [13]. These evolutionary processes have contributed to the diversification of phenylpropanoid compounds and their functions in different plant species [9] [13].